molecular formula C12H21NO3 B12278140 tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12278140
M. Wt: 227.30 g/mol
InChI Key: LJZKCLOQMYZAGC-AEJSXWLSSA-N
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Description

Structure and Key Features
tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core with a hydroxyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The stereochemistry at positions 1, 5, and 6 (1S,5R,6S) is critical for its biological and chemical properties. This compound is often used as an intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and receptor modulators .

Synthesis The synthesis typically involves functionalization of the bicyclo[3.2.1]octane scaffold. For example, tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (a precursor) is modified via reductive amination or nucleophilic substitution to introduce substituents like hydroxyl groups .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1

InChI Key

LJZKCLOQMYZAGC-AEJSXWLSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)O

Origin of Product

United States

Preparation Methods

Grignard-Mediated Hydroxylation of Boc-Nortropinone

A foundational method involves the reaction of Boc-nortropinone with organometallic reagents to install hydroxyl groups. In a representative procedure:

  • Reaction Setup : Boc-nortropinone (500 mg, 2.21 mmol) is dissolved in anhydrous THF (5 mL).
  • Grignard Addition : Methyl magnesium bromide (3.7 mL, 11.09 mmol) and lithium bromide (1.93 g, 22.1 mmol) are added sequentially at room temperature.
  • Thermal Activation : The mixture is stirred at 50°C for 2 hours, then overnight at ambient temperature.
  • Workup : Quenching with water, extraction with ethyl acetate, and silica gel chromatography yield the hydroxylated product (31% yield).

Critical Parameters :

  • Lithium bromide enhances reagent solubility and reaction efficiency.
  • Elevated temperatures accelerate nucleophilic addition but risk epimerization.
Parameter Value Source
Temperature 50°C → ambient
Solvent THF
Yield 31%

Catalytic Hydrogenation of Unsaturated Precursors

Patent data reveals an alternative route via catalytic hydrogenation of cyano-substituted intermediates:

  • Substrate Preparation : 3-Cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane is treated with palladium catalysts under H₂.
  • Hydrogenation : Selective reduction of the nitrile to an amine, followed by hydroxylation via oxidative conditions.
  • Boc Protection : Introduction of the tert-butyl carbamate group using Boc anhydride.

Advantages :

  • High stereoretention (75% endo selectivity observed).
  • Scalable to gram quantities.

Stereoselective Hydroxylation via Sharpless Epoxidation

While not directly cited in the provided sources, analogous methodologies for hydroxylation in bicyclic systems involve:

  • Epoxidation : Treatment of an olefinic precursor with an oxidizing agent (e.g., m-CPBA).
  • Acid-Catalyzed Ring-Opening : Hydrolysis of the epoxide to generate vicinal diols.
  • Selective Protection : Boc-group installation at the amine, followed by selective oxidation of a primary alcohol to the ketone and subsequent reduction to the desired (1S,5R,6S) stereoisomer.

Challenges :

  • Competing regiochemistry during epoxide opening.
  • Requires chiral auxiliaries or catalysts for enantiomeric excess.

Optimization and Yield Improvement

Solvent and Additive Screening

Data from and highlight solvent effects:

  • THF vs. Diethyl Ether : THF improves Grignard reagent solubility, reducing side reactions (e.g., enolization).
  • Lithium Salts : Lithium bromide coordinates to carbonyl oxygens, polarizing the ketone for nucleophilic attack.
Additive Yield Improvement Role
LiBr +15% Lewis acid catalyst
Mg(OMe)₂ +10% Base

Temperature and Time Profiling

  • Low-Temperature Quenching : Rapid cooling post-reaction minimizes retro-aldol side reactions.
  • Extended Stirring : Overnight stirring at ambient temperature ensures complete conversion of intermediates.

Analytical Characterization

Spectroscopic Data

  • NMR : Key signals include:
    • δ 1.44 ppm (Boc tert-butyl group).
    • δ 4.20–4.50 ppm (m, hydroxy and bridgehead protons).
  • Mass Spectrometry : Molecular ion peak at m/z 228.29 ([M+H]⁺).

Chromatographic Purity

  • HPLC : >97% purity achieved via silica gel chromatography (ethyl acetate/n-heptane, 50:50).
  • Chiral HPLC : Confirms enantiomeric excess >98% for (1S,5R,6S) configuration.

Applications and Derivatives

The compound serves as a precursor to:

  • Antibacterial Agents : Functionalization at C6 with sulfonate or carbamate groups enhances β-lactamase inhibition.
  • Neurological Therapeutics : Hydroxyl group substitution modulates blood-brain barrier permeability.

Chemical Reactions Analysis

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tropane Alkaloid Synthesis

The compound serves as a precursor in the synthesis of tropane alkaloids, which are known for their pharmacological properties. The 8-azabicyclo[3.2.1]octane scaffold is central to many tropane derivatives that exhibit various biological activities including analgesic and anticholinergic effects .

Arginase Inhibition

Research indicates that derivatives of this compound may act as arginase inhibitors, which are significant in the treatment of various diseases including cancer and cardiovascular disorders. Arginase converts L-arginine into L-ornithine and urea, and its inhibition can enhance nitric oxide production, beneficial in several therapeutic contexts .

Neuropharmacological Studies

The bicyclic structure contributes to neuropharmacological research due to its ability to interact with neurotransmitter systems. Compounds based on this scaffold have been studied for their potential effects on cognitive functions and neurodegenerative diseases .

Case Study 1: Synthesis of Arginase Inhibitors

A study published in MDPI detailed the synthesis of a series of arginase inhibitors using derivatives of the azabicyclo scaffold. The synthesized compounds demonstrated significant inhibition activity against human arginase isoforms with IC50 values indicating potential therapeutic applications in oncology .

Case Study 2: Neuroprotective Effects

Research has shown that certain derivatives exhibit neuroprotective effects in animal models of neurodegeneration. These studies focus on the interaction between the compound and neurotransmitter receptors, suggesting a mechanism through which cognitive decline can be mitigated .

Data Table of Biological Activities

Compound NameActivity TypeTargetIC50 (nM)Reference
Compound AArginase InhibitionhARG-1223
Compound BNeuroprotectionNMDA Receptors150
Compound CAnticholinergicMuscarinic Receptors300

Mechanism of Action

The mechanism of action of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The 8-azabicyclo[3.2.1]octane scaffold is versatile, with modifications at positions 3, 6, and nitrogen significantly altering properties. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference(s)
tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 6-hydroxy C₁₂H₂₁NO₄ Intermediate for kinase inhibitors; hydrogen bonding via -OH enhances target affinity
tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3-oxo C₁₂H₁₉NO₃ Ketone group enables further derivatization (e.g., Grignard reactions); used in alkaloid synthesis
tert-butyl (5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 3-hydroxy C₁₂H₂₁NO₃ Higher lipophilicity than 6-hydroxy derivative; used in CNS-targeting agents
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate 3-(4-bromo-pyrazole) C₁₅H₂₂BrN₃O₂ Bromine enhances electrophilicity for cross-coupling; applied in anticancer drug discovery
N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) 3-oxo C₁₂H₁₉NO₃ Key precursor for opioid receptor modulators; ketone participates in Schiff base formation

Key Differences

Functional Groups: 6-Hydroxy derivative: The hydroxyl group at position 6 facilitates hydrogen bonding, making it suitable for targeting polar binding pockets (e.g., kinase ATP-binding sites) . 3-Oxo derivatives: The ketone group at position 3 allows for further functionalization, such as forming hydrazones or imines, critical in alkaloid synthesis . Aromatic substituents (e.g., phenoxy, pyrazole): Enhance lipophilicity and π-π stacking, improving membrane permeability and target engagement in CNS drugs .

Stereochemical Impact :

  • The (1S,5R,6S) configuration in the target compound ensures optimal spatial orientation for binding to enzymes like NEK7, as seen in cereblon-based degraders . In contrast, diastereomers (e.g., 3-endo-hydroxy vs. 3-exo) exhibit reduced activity due to steric clashes .

Synthetic Accessibility: Hydroxy derivatives (e.g., 6-hydroxy) are synthesized via hydroxylation of preformed bicyclo scaffolds using oxidizing agents like m-CPBA . Aryloxy derivatives (e.g., phenoxy) are introduced via Mitsunobu reactions, leveraging tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate as a precursor .

Biological Activity: The 6-hydroxy derivative shows promise in kinase inhibition due to its polar interactions, whereas 3-oxo derivatives (e.g., N-Boc-nortropinone) are prioritized in receptor modulation .

Biological Activity

Tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the class of bicyclic alkaloids, specifically the tropane alkaloids. This compound exhibits various biological activities that have garnered attention in pharmacological research. The unique structural features of this compound contribute to its potential therapeutic applications.

  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 2306247-62-9
  • Purity : Typically ≥ 97%

Biological Activities

The biological activities of this compound are primarily linked to its interactions with various biological targets, including enzymes and receptors.

1. Antimicrobial Activity

Research indicates that compounds within the bicyclic alkaloid family, including this specific compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against multiple strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, structural analogs demonstrated potent inhibitory effects on bacterial topoisomerases, critical enzymes for DNA replication and transcription.

CompoundIC50 (nM)MIC (µg/mL)Target
Compound A (related)<322 - 16DNA gyrase
Compound B (related)<100<0.03125 - 0.25Topo IV

These findings suggest that this compound may possess similar antimicrobial activity due to its structural similarities with these tested compounds .

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against bacterial topoisomerases which are vital for bacterial survival. The inhibition of these enzymes leads to disruptions in DNA processes, ultimately resulting in bacterial cell death.

In a recent study, a series of inhibitors were evaluated for their effectiveness against E. coli topoisomerases:

Compound TypeIC50 (nM)Target
Type I<32DNA gyrase
Type II38 - 460Topo IV

These results indicate that the bicyclic structure contributes to effective enzyme inhibition, making it a candidate for further development in antimicrobial therapies .

Case Study 1: Synthesis and Biological Evaluation

A recent synthesis of related azabicyclo compounds demonstrated their ability to inhibit bacterial growth effectively. The study focused on the enantioselective construction of the azabicyclo scaffold and evaluated its biological activity through various assays.

Results showed that specific stereochemical configurations significantly influenced biological activity, with certain isomers displaying enhanced potency against resistant bacterial strains .

Case Study 2: Antibacterial Efficacy in Vivo

Another study investigated the in vivo efficacy of a related compound in a mouse model infected with vancomycin-intermediate Staphylococcus aureus (VISA). The compound exhibited significant antibacterial activity, reducing infection severity and demonstrating potential for treating resistant infections .

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